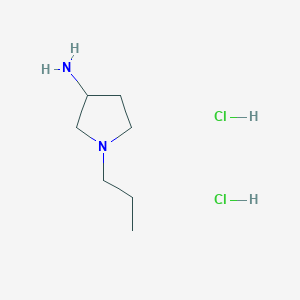
1-Propyl-3-pyrrolidinamine dihydrochloride
説明
1-Propyl-3-pyrrolidinamine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Propyl-3-pyrrolidinamine dihydrochloride, also known as 1-Propyl-3-pyrrolidinamine, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound has the following chemical properties:
- Molecular Formula : C7H16N2
- Molecular Weight : 128.22 g/mol
- CAS Number : 2204962-11-6
- InChI Key : QQBSLNKWDXZLKL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can affect metabolic pathways. For instance, it may act as an inhibitor in pathways involving pyrrolidinamine derivatives, potentially impacting drug metabolism and efficacy .
- Receptor Binding : It is suggested that this compound can bind to certain receptors in the central nervous system, influencing neurotransmitter systems. This binding affinity can lead to various pharmacological effects, including anxiolytic or stimulant properties .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidinamines can possess antimicrobial properties. The structural features of 1-Propyl-3-pyrrolidinamine may contribute to its effectiveness against certain bacterial strains.
- Neuroprotective Effects : There is evidence suggesting that compounds similar to 1-Propyl-3-pyrrolidinamine may provide neuroprotective benefits by modulating oxidative stress and inflammation in neural tissues .
- Analgesic Properties : Some studies indicate the potential use of pyrrolidinamine derivatives in pain management due to their interaction with pain pathways in the nervous system.
Case Study 1: Synthesis and Application
A recent study explored the synthesis of enantio-complementary pyrrolidinamines using enzyme-catalyzed reactions. The researchers utilized 1-Propyl-3-pyrrolidinamine as a key intermediate in synthesizing compounds with potential therapeutic applications, including JAK1 inhibitors . The study demonstrated high yields and selectivity, highlighting the compound's utility in drug development.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of various pyrrolidinamine derivatives was assessed against common pathogens. The results indicated that certain modifications to the structure enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics based on 1-Propyl-3-pyrrolidinamine scaffolds.
Summary of Findings
特性
IUPAC Name |
1-propylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-2-4-9-5-3-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHQCXQJORNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















